1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol
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Overview
Description
1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a propen-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxynaphthalene.
Alkylation: The naphthalene derivative undergoes alkylation with propen-1-ol under basic conditions to introduce the propen-1-ol side chain.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Introduction of various functional groups on the naphthalene ring.
Scientific Research Applications
1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in inflammation or oxidative stress.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-propen-1-ol: This compound has a similar structure but with a phenyl ring instead of a naphthalene ring.
1-(2-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol: Another similar compound with an ethoxy group and a phenyl ring.
Uniqueness: 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its phenyl analogs
Properties
CAS No. |
85328-81-0 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C14H14O2/c1-3-13(15)11-8-9-14(16-2)12-7-5-4-6-10(11)12/h3-9,13,15H,1H2,2H3 |
InChI Key |
HOTSSYYFIDRJMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(C=C)O |
Origin of Product |
United States |
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